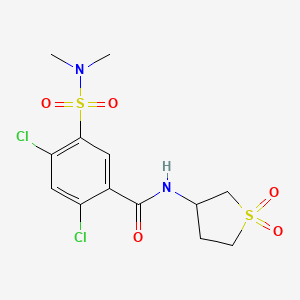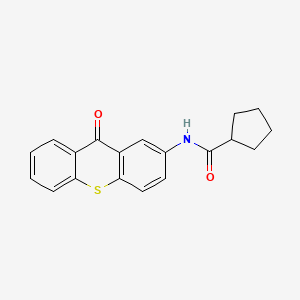
2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of dichloro, dimethylsulfamoyl, and dioxido-tetrahydro-thiophenyl groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Chlorination: Introduction of chlorine atoms to the benzene ring.
Sulfamoylation: Addition of the dimethylsulfamoyl group.
Thiophene Ring Formation: Incorporation of the thiophene ring structure.
Amidation: Formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification steps such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thiophene ring.
Reduction: Reduction reactions could target the nitro or sulfonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorinated benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the benzene ring.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, possibly as an enzyme inhibitor or ligand.
Medicine: Investigating its potential as a therapeutic agent, such as an antimicrobial or anticancer compound.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate interaction.
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.
DNA Intercalation: Inserting between DNA bases, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzamide: Lacks the thiophene ring.
N-(1,1-Dioxido-tetrahydro-3-thiophenyl)benzamide: Lacks the dichloro and dimethylsulfamoyl groups.
Uniqueness
2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
特性
分子式 |
C13H16Cl2N2O5S2 |
|---|---|
分子量 |
415.3 g/mol |
IUPAC名 |
2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C13H16Cl2N2O5S2/c1-17(2)24(21,22)12-5-9(10(14)6-11(12)15)13(18)16-8-3-4-23(19,20)7-8/h5-6,8H,3-4,7H2,1-2H3,(H,16,18) |
InChIキー |
HUIBLIASTOWAMI-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2CCS(=O)(=O)C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 8,9-dihydro-2-(3-pyridinyl)-](/img/structure/B11481669.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide](/img/structure/B11481672.png)
![3-[2-(2-bromobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11481679.png)
![ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-[(furan-2-ylmethyl)amino]alaninate](/img/structure/B11481689.png)
amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11481695.png)


![4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanenitrile](/img/structure/B11481709.png)
![6-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11481713.png)
![Ethyl 4-(methoxymethyl)-6-methyl-3-{[(4-nitrophenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11481714.png)
![ethyl 5-[(6,7-dimethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11481719.png)
![ethyl 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate](/img/structure/B11481733.png)
![1-(3,4-dichlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11481741.png)

